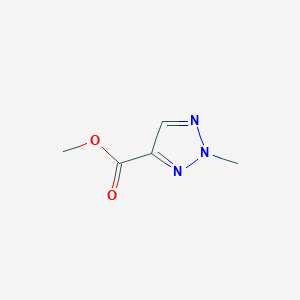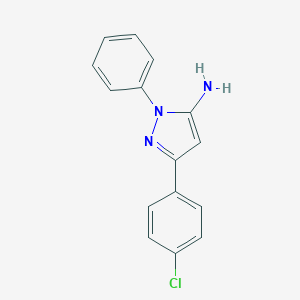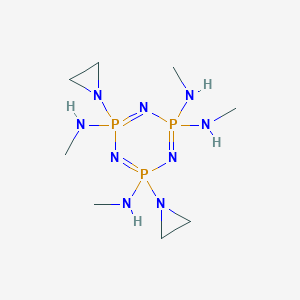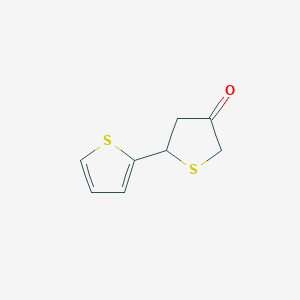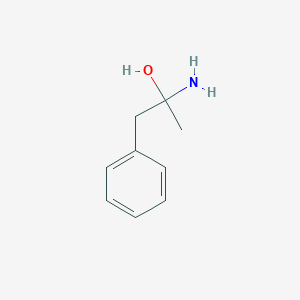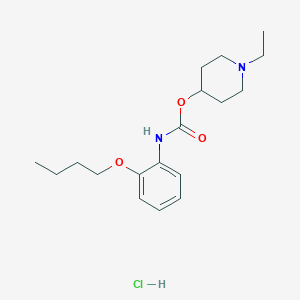
(1-ethylpiperidin-4-yl) N-(2-butoxyphenyl)carbamate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-ethylpiperidin-4-yl) N-(2-butoxyphenyl)carbamate;hydrochloride, also known as S 38093, is a novel and selective antagonist of the 5-HT6 receptor. The 5-HT6 receptor is a G-protein-coupled receptor that is predominantly expressed in the brain, and it has been implicated in a variety of neurological and psychiatric disorders. S 38093 has shown promise in preclinical studies as a potential treatment for cognitive deficits associated with Alzheimer's disease and schizophrenia.
Mécanisme D'action
S 38093 is a selective antagonist of the 5-HT6 receptor, which is believed to play a role in the regulation of cognitive function and memory. By blocking the activity of the 5-HT6 receptor, S 38093 is thought to enhance the activity of other neurotransmitter systems that are involved in cognitive function, such as the cholinergic and glutamatergic systems.
Biochemical and Physiological Effects:
S 38093 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include increased levels of acetylcholine and glutamate in the brain, as well as increased activity in the hippocampus and prefrontal cortex, which are regions of the brain that are involved in memory and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using S 38093 in laboratory experiments is its selectivity for the 5-HT6 receptor, which reduces the risk of off-target effects. However, a limitation of using S 38093 is that its effects may be species-specific, and may not translate to humans.
Orientations Futures
There are several potential future directions for research on S 38093. These include investigating its potential as a treatment for other cognitive disorders, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to determine the optimal dosing and administration of S 38093, as well as its long-term safety profile. Finally, it may be useful to investigate the potential of S 38093 in combination with other drugs or therapies for cognitive impairment.
Méthodes De Synthèse
S 38093 can be synthesized using a multi-step process that involves the reaction of 1-ethylpiperidin-4-amine with 2-butoxyphenyl isocyanate, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Applications De Recherche Scientifique
S 38093 has been extensively studied in preclinical models of cognitive impairment, including animal models of Alzheimer's disease and schizophrenia. In these studies, S 38093 has been shown to improve cognitive function and memory retention, as well as reduce the negative symptoms associated with schizophrenia.
Propriétés
Numéro CAS |
105383-96-8 |
|---|---|
Formule moléculaire |
C18H29ClN2O3 |
Poids moléculaire |
356.9 g/mol |
Nom IUPAC |
(1-ethylpiperidin-4-yl) N-(2-butoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-3-5-14-22-17-9-7-6-8-16(17)19-18(21)23-15-10-12-20(4-2)13-11-15;/h6-9,15H,3-5,10-14H2,1-2H3,(H,19,21);1H |
Clé InChI |
VRQFRVHUWKJBTA-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)OC2CCN(CC2)CC.Cl |
SMILES canonique |
CCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |
Synonymes |
(1-ethyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl) N-(2-butoxyphenyl)carbama te chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




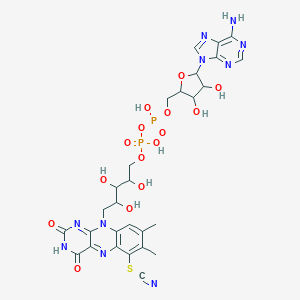
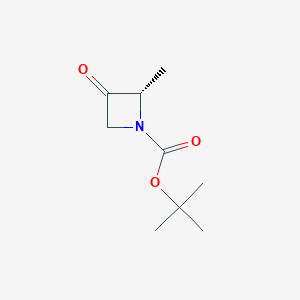
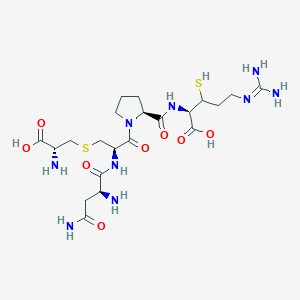
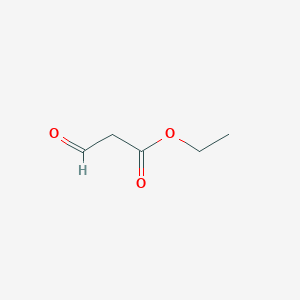
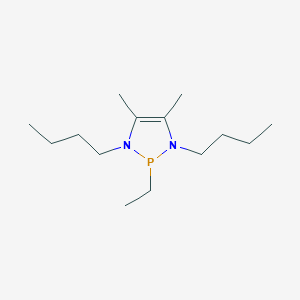
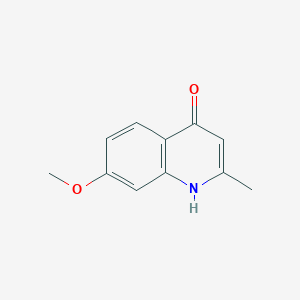
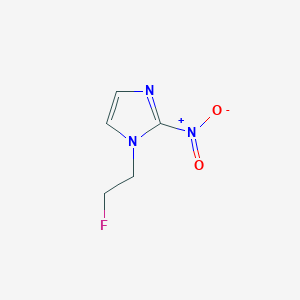
![4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline](/img/structure/B10262.png)
